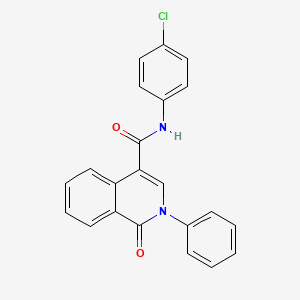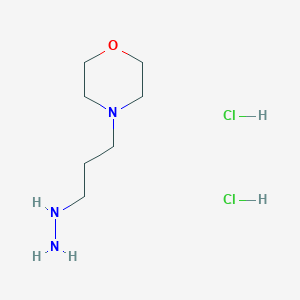
4-(二乙基氨磺酰基)-N-(4,7-二甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and sulfonamide groups. These compounds have been studied for various biological activities, including antimicrobial and electrophysiological properties.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, a series of sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives in a pyridine-acetic anhydride mixture . These methods suggest that the synthesis of the compound would likely involve a similar condensation strategy, possibly using diethylsulfamoyl and dimethoxybenzothiazole precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopy, and X-ray crystallography . For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was determined using X-ray diffraction, revealing a triclinic P1 space group with specific unit cell parameters . The molecular structure of "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" would likely be elucidated using similar techniques, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide and benzothiazole derivatives can be quite diverse. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown cardiac electrophysiological activity . The compound may also undergo various chemical reactions, potentially leading to the formation of complexes with metals or degradation products under certain conditions, as seen with other related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized, revealing coordination numbers and the nature of bonding to metal ions . The solubility, melting point, and stability of "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" would be important properties to analyze, as they can affect its application and efficacy in biological systems.
Relevant Case Studies
While there are no direct case studies on the compound , related compounds have been studied for their biological activities. For example, certain N-substituted benzamide derivatives have been evaluated for their antibacterial and antifungal activities . Additionally, the electrophysiological activity of similar compounds has been assessed in vitro and in vivo, indicating their potential as class III antiarrhythmic agents . These studies provide a context for the possible applications of "4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide" in medical research and pharmaceutical development.
科学研究应用
心脏电生理活性
类似于4-(二乙基氨磺酰基)-N-(4,7-二甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺的化合物已被研究其心脏电生理活性。具体而言,N-取代咪唑基苯甲酰胺和苯磺酰胺的衍生物在治疗心律失常方面显示出前景。这些化合物,包括塞马替利,在复发性心律失常的体外和体内模型中均显示出疗效(Morgan 等人,1990)。
抗菌和抗真菌作用
对含有磺酰基取代的含氮杂环系统衍生物的研究,包括N-(二乙基氨磺酰基)-N-(5-乙基-1,3,4-噻二唑-2-基)苯甲酰胺,表明这些化合物表现出显着的抗菌和抗真菌特性。这些物质对革兰氏阳性和革兰氏阴性菌均敏感,并对白色念珠菌表现出有效性(Sych 等人,2019)。
抑制碳酸酐酶
一项关于与4-(二乙基氨磺酰基)-N-(4,7-二甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺密切相关的芳香磺酰胺的研究揭示了它们作为碳酸酐酶(CA)同工酶抑制剂的潜力。这些化合物对hCA I、II、IV 和 XII 等同工酶表现出纳摩尔抑制浓度(Supuran 等人,2013)。
荧光衍生物中的光物理性质
4-(二乙基氨磺酰基)-N-(4,7-二甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺的衍生物已被研究其光物理性质。研究重点是荧光化合物,评估其受溶剂极性影响的吸收发射性质。这些化合物表现出激发态分子内质子转移途径特征(Padalkar 等人,2011)。
生物活性分子的合成
4-(二乙基氨磺酰基)-N-(4,7-二甲氧基-1,3-苯并噻唑-2-基)苯甲酰胺的各种衍生物已被合成用于生物学和药理学筛选。这些化合物被评估其抗菌、抗炎、抗惊厥和驱虫活性。合成涉及与氨基苯并噻唑的特定反应,证明了该化合物在创建生物活性分子方面的多功能性(Patel 等人,2009)。
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-17-15(27-3)11-12-16(28-4)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJUBZXHVETDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)



![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)
